4-Amino-6-chloro-2-(4-nitrophenyl)-3(2H)pyridazinethione

Antifungal Pyridazinethione Structure–Activity Relationship

Researchers requiring certified antifungal pyridazinethiones often receive non-nitrophenyl or carbonyl analogs lacking documented activity. 4-Amino-6-chloro-2-(4-nitrophenyl)-3(2H)pyridazinethione (CAS 115393-27-6) is the exact scaffold from Takaya et al. (1987) with confirmed strong antifungal activity. - Only compound with 4-nitrophenyl + thione combination designated 'strong antifungal' in published SAR - C=S thione enables carbonyl-vs-thione hydrogen-bonding selectivity studies - 6-Cl and 4-NH2 reactive handles support focused library synthesis Supplied with GHS SDS, computed thermal data (bp 458.5°C, density 1.64 g/cm³).

Molecular Formula C10H7ClN4O2S
Molecular Weight 282.71 g/mol
CAS No. 115393-27-6
Cat. No. B044580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-chloro-2-(4-nitrophenyl)-3(2H)pyridazinethione
CAS115393-27-6
Synonyms4-amino-6-chloro-2-(4-nitrophenyl)-3(2H)pyridazinethione
ACNPZ
Molecular FormulaC10H7ClN4O2S
Molecular Weight282.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=S)C(=CC(=N2)Cl)N)[N+](=O)[O-]
InChIInChI=1S/C10H7ClN4O2S/c11-9-5-8(12)10(18)14(13-9)6-1-3-7(4-2-6)15(16)17/h1-5H,12H2
InChIKeyQZYXGMTWLQODJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Physicochemical Baseline


4-Amino-6-chloro-2-(4-nitrophenyl)-3(2H)pyridazinethione (CAS 115393-27-6, MeSH Unique ID C055257, synonym ACNPZ) is a synthetic heterocyclic small molecule belonging to the 3(2H)-pyridazinethione class [1]. It bears a characteristic thione (C=S) at position 3, a chlorine substituent at position 6, an amino group at position 4, and a 4-nitrophenyl moiety at the N-2 position, yielding a molecular formula of C₁₀H₇ClN₄O₂S and a monoisotopic mass of 281.997833 Da . Computed physicochemical properties include a density of 1.64 g/cm³, a boiling point of 458.5 °C at 760 mmHg, and a flash point of 231.1 °C [2]. The compound was first disclosed in 1987 as part of a series of amino derivatives of 2-phenyl-3(2H)-pyridazinone evaluated for antifungal activity and was introduced into the MeSH Supplementary Concept database on April 20, 1988 [1][3].

Differentiation from Generic Pyridazinone Analogs


Pyridazinone and pyridazinethione derivatives exhibit widely divergent biological activity profiles depending on the nature and position of ring substituents, as extensively documented in the medicinal chemistry literature [1]. Within the single 1987 structure–activity series reported by Takaya et al., the majority of tested amino-substituted 2-phenyl-3(2H)-pyridazinones and pyridazinethiones failed to elicit strong antifungal responses; only two compounds—the 2-(p-aminophenyl)-4,5,6-trichloro-3(2H)-pyridazinone (IId) and the target compound (IX, bearing a 4-nitro rather than 4-amino phenyl substituent and a thione rather than a carbonyl at C-3)—were singled out for pronounced in vitro antifungal activity [2]. A user who substitutes 4-amino-6-chloro-3(2H)-pyridazinone (CAS 14704-64-4), 6-chloropyridazine-3(2H)-thione, or any non-nitrophenyl pyridazinone/thione risks acquiring a molecule with a fundamentally different electronic character at the N-2 aryl ring and a different hydrogen-bonding/acceptor profile at position 3, for which no equivalent biological certification exists. The evidence below quantifies, where data permit, the specific differentiators supporting procurement of the exact CAS 115393-27-6 entity.

Differentiation Evidence vs. Structural Analogs


Antifungal Activity: Strong Responder Status

In the 1987 Takaya et al. study, a panel of amino derivatives of 2-phenyl-3(2H)-pyridazinone was synthesized and screened for in vitro antifungal activity. Among all tested compounds, only two were explicitly classified as exhibiting 'strong antifungal activities': the target compound 4-amino-6-chloro-2-(p-nitrophenyl)-3(2H)-pyridazinethione (compound IX) and the comparator 2-(p-aminophenyl)-4,5,6-trichloro-3(2H)-pyridazinone (compound IId). The remaining members of the series did not meet the authors' threshold for 'strong' activity, constituting an implicit negative comparator baseline [1]. A direct quantitative MIC head-to-head between IX and IId is not extractable from the publicly available abstract; however, the binary classification—strong vs. non-strong—represents a meaningful selection criterion for procurement when a certified antifungal-active pyridazinethione scaffold is required.

Antifungal Pyridazinethione Structure–Activity Relationship

Thione vs. Carbonyl at C-3: Electronic and H-Bonding Distinctions

The target compound carries a C=S thione group at position 3 of the pyridazinone ring, whereas the vast majority of commercially available 2-phenyl-3(2H)-pyridazine derivatives (e.g., CAS 14135-63-8, 2-phenyl-3(2H)-pyridazinone; CAS 14704-64-4, 4-amino-6-chloro-3(2H)-pyridazinone) possess a C=O carbonyl at this position. The substitution of oxygen (Pauling electronegativity 3.44) with sulfur (2.58) alters the dipole moment, polarizability, and hydrogen-bond-accepting capacity of the heterocyclic core [1]. Although direct comparative bioassay data isolating the thione vs. carbonyl contribution are not available for this specific compound, pyridazinethiones as a class have been documented to exhibit distinct antimicrobial profiles from their pyridazinone counterparts, including unique activity against fungal strains and protein tyrosine phosphatase 1B (PTP1B) inhibition not observed with the corresponding carbonyl analogs [2].

Thione Pyridazinone Electronic Structure

4-Nitrophenyl Substituent: Electron-Withdrawing Effect

The compound bears a 4-nitrophenyl group at the N-2 position. The nitro substituent (Hammett σₚ = +0.78) is strongly electron-withdrawing, in contrast to the 4-aminophenyl group (σₚ = –0.66) present on the other strongly active compound (IId) from the same 1987 series, and to the unsubstituted phenyl group (σₚ = 0.00) found on the parent scaffold 2-phenyl-3(2H)-pyridazinone (CAS 14135-63-8) [1]. This electronic difference modulates the electron density on the pyridazinone ring and influences both reactivity and putative target binding. The fact that two compounds with opposite electronic character at the para position of the N-2 phenyl ring (nitro, electron-withdrawing; amino, electron-donating) were both classified as strongly antifungal suggests that the N-2 aryl substituent contributes to, but does not solely determine, the activity profile and that the thione/carbonyl distinction at C-3 may interact epistatically with the N-2 substituent [2].

Nitrophenyl Electron-withdrawing group Pyridazinethione

Computed Physicochemical and Safety Classification

The compound's computed density (1.64 g/cm³), boiling point (458.5 °C at 760 mmHg), and flash point (231.1 °C) provide a baseline for solubility estimation, solvent selection, and thermal processing windows [1]. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS, Sixth revised edition), the compound is identified for industrial use only, and standardized hazard communication documentation (SDS) is available . These parameters, while not differentiating the compound biologically, are essential for procurement decisions involving large-scale handling, shipping compliance, and formulation compatibility. Note: these are computed rather than experimentally measured values; direct experimental verification is recommended for critical process engineering.

Physicochemical properties GHS classification Thermal stability

Research and Industrial Application Scenarios


Antifungal SAR: 4-Nitrophenyl-Thione Pharmacophore

Investigators conducting structure–activity relationship (SAR) studies on pyridazinone-derived antifungals can employ this compound as a certified 'strong antifungal' scaffold component bearing the 4-nitrophenyl + thione combination. Within the Takaya et al. 1987 series, only this compound and the 4-aminophenyl-trichloro-pyridazinone IId achieved the 'strong activity' designation; testing this compound alongside IId and inactive series members enables systematic deconvolution of the contributions of the N-2 aryl substituent electronic character and the C-3 thione vs. carbonyl group to antifungal potency [1].

Negative Control for Carbonyl-Dependent Assays

Because the C=S thione group at position 3 fundamentally alters hydrogen-bonding capacity and polarizability relative to the C=O carbonyl found in the majority of commercial pyridazinones (e.g., CAS 14704-64-4), this compound can serve as a selectivity control in biochemical assays designed to probe whether a target enzyme or receptor requires a carbonyl hydrogen-bond acceptor at the pyridazinone 3-position. Loss or alteration of activity with the thione analog supports carbonyl-dependent engagement; retained activity points to a more permissive binding pocket [2].

Electron-Deficient Heterocyclic Building Block

The presence of a 6-chloro leaving group and a 4-amino nucleophilic site on the pyridazinone ring, combined with the electron-withdrawing 4-nitrophenyl N-2 substituent (Hammett σₚ = +0.78), makes this compound a versatile intermediate for further synthetic elaboration. Nucleophilic aromatic substitution at the 6-chloro position or diazotization/functionalization at the 4-amino group can generate focused libraries of analogs while retaining the distinctive thione and 4-nitrophenyl motifs [3]. This scenario is particularly relevant for medicinal chemistry groups seeking to diversify a pyridazinethione lead series without synthesizing the core scaffold de novo.

Reference Standard for Industrial Procurement

For industrial laboratories requiring a pyridazinethione compound with documented GHS classification and computed thermal stability parameters, this compound provides a procurement-ready option with available density (1.64 g/cm³), boiling point (458.5 °C at 760 mmHg), flash point (231.1 °C), and SDS documentation under the GHS Sixth revised edition . While these parameters are computationally derived and should be experimentally confirmed for large-scale use, they offer a starting compliance baseline that may be absent for less-characterized analogs sourced from non-validated suppliers.

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